4'-Methoxypropiophenone

Beschreibung

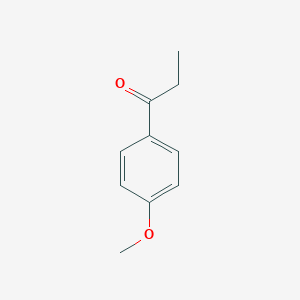

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVAWPKTWVFKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059536 | |

| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-97-1 | |

| Record name | 4′-Methoxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propanoylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methoxypropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPANOYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W5HX9O2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Methoxypropiophenone CAS 121-97-1 properties

An In-depth Technical Guide to 4'-Methoxypropiophenone (CAS 121-97-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 121-97-1), a key organic compound utilized in various scientific and industrial applications. This document details its physicochemical properties, synthesis protocols, known applications, and safety information, presenting data in a clear and accessible format for technical professionals.

Core Properties and Identifiers

This compound is an aromatic ketone characterized by a propiophenone (B1677668) structure with a methoxy (B1213986) group substituted at the para position of the phenyl ring.[1][2] This substitution influences its chemical reactivity and physical properties.[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to pale yellow liquid, depending on purity and ambient temperature.[1][3]

| Identifier | Value |

| CAS Number | 121-97-1[1][4] |

| Molecular Formula | C₁₀H₁₂O₂[2] |

| Molecular Weight | 164.20 g/mol [5][6] |

| IUPAC Name | 1-(4-methoxyphenyl)propan-1-one[7][8] |

| Synonyms | p-Methoxypropiophenone, Ethyl 4-methoxyphenyl (B3050149) ketone, 4-Propanoylanisole |

| InChI Key | ZJVAWPKTWVFKHG-UHFFFAOYSA-N[5][9] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC[1][10][8] |

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical data sources.

| Property | Value |

| Appearance | White crystal / Clear colorless to amber liquid[1][4] |

| Melting Point | 27-29 °C[4][5] |

| Boiling Point | 273-275 °C[4][5][11] |

| Density | 0.937 g/mL at 25 °C[4][5] |

| Refractive Index (n20/D) | 1.5465[4][5] |

| Flash Point | 61 °C (142 °F) - closed cup[4][5] |

| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and ethyl acetate.[2][11] Sparingly soluble in water.[1][2] |

| Storage Temperature | Room Temperature; Sealed in dry conditions[1][11] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Description |

| ¹H NMR | Spectrum data is available, confirming the proton environments in the molecule's structure.[9][12] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with a molecular ion peak at m/z 164.[7][9][13] |

| Infrared (IR) Spectroscopy | IR spectrum data is available for identifying functional groups.[9] |

| Raman Spectroscopy | Raman spectrum data is available.[9][13] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst like anhydrous aluminum chloride.[1] An alternative method involves the reaction of ethylmagnesium bromide with p-methoxybenzonitrile.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established chemical synthesis methodologies.[3]

Materials:

-

Anisole (C₇H₈O)

-

Propionyl chloride (C₃H₅ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (B1671644) (solvent)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (2%)

-

Ice and Water

Procedure:

-

Catalyst Suspension: Suspend anhydrous aluminum chloride in 1,2-dichloroethane in a reaction vessel equipped with a stirrer and cooling system.

-

Acyl Chloride Addition: Cool the suspension and slowly add propionyl chloride while maintaining a low temperature.

-

Anisole Addition: Once the acyl chloride addition is complete, allow the mixture to warm to approximately 18-20 °C. Then, add anisole over a period of about 2 hours, ensuring the temperature remains constant at 20 °C.[3]

-

Reaction: Let the mixture stand for 12 hours to ensure the reaction proceeds to completion.[3]

-

Work-up: Decompose the aluminum chloride complex by carefully pouring the reaction product into a mixture of ice, water, and concentrated hydrochloric acid.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 1,2-dichloroethane.[3]

-

Washing: Combine the organic extracts and wash them sequentially with a 2% sodium hydroxide solution (three times) and then with water.[3]

-

Purification: Remove the 1,2-dichloroethane solvent via vacuum evaporation. The crude product is then purified by distillation to yield pure this compound.[3]

Applications in Research and Development

This compound is primarily valued as a versatile chemical intermediate.[1][2][4] Its applications span several fields, most notably in the synthesis of more complex molecules.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the production of various pharmaceutical compounds.[1] It is particularly noted as an intermediate in the synthesis of some beta-blockers and other cardiovascular drugs.[1]

-

Organic Synthesis: In a broader context, it is a useful precursor in various organic reactions for research and development purposes.[4][11]

-

Fragrance and Flavoring: The compound is a precursor in the synthesis of agents used in the cosmetic and food industries.[1]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of documented studies detailing the specific mechanism of action or the effects of this compound on biological signaling pathways.[3] While some sources suggest potential anticancer activity, these claims are not substantiated with detailed experimental data in the available scientific literature.[3][10] Therefore, its pharmacological profile remains an area requiring further investigation.

Safety and Handling

This compound is considered a hazardous chemical and requires appropriate safety precautions during handling.[14]

-

Hazards: It is a combustible liquid that can cause skin and eye irritation.[14][15] It is also harmful if swallowed or inhaled.[10][15]

-

Precautionary Measures: Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn.[15] Handling should occur in a well-ventilated area, and inhalation of dust, mists, or vapors must be avoided.[14][15] Keep the compound away from open flames and hot surfaces.[14]

-

Storage: Store in tightly sealed containers in a dry, well-ventilated place at ambient temperature.[1][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 121-97-1: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 4′-甲氧基苯丙酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 8. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Methoxypropiophenone(121-97-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 121-97-1 | FM25350 | Biosynth [biosynth.com]

- 11. Methoxypropiophenone | 121-97-1 [chemicalbook.com]

- 12. Methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. fishersci.com [fishersci.com]

- 15. 121-97-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

physical and chemical properties of 4'-Methoxypropiophenone

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Methoxypropiophenone, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, experimental protocols, and visual representations of key processes to facilitate its application in research and synthesis.

Core Properties and Data

This compound is an organic aromatic ketone that presents as a white to off-white crystalline solid or a colorless to pale yellow liquid at room temperature. It possesses a mild, slightly sweet, or fruity odor. Structurally, it consists of a propiophenone (B1677668) backbone with a methoxy (B1213986) (-OCH3) group at the para-position of the benzene (B151609) ring relative to the ketone group. This substitution pattern is crucial to its chemical reactivity and physical characteristics.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 121-97-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4] |

| Molecular Weight | 164.20 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid; Colorless to pale yellow liquid | [2] |

| Melting Point | 23 - 29 °C | [1][2][3][6] |

| Boiling Point | 271 - 275 °C at 760 mmHg | [1][3][6] |

| Density | Approximately 0.937 - 1.06 g/cm³ at 25 °C | [7][3][6] |

| Refractive Index | n20/D 1.5465 | [3][6] |

| Flash Point | 61 °C (141.8 - 142 °F) - closed cup | [2][3][6] |

| Vapor Pressure | 0.006 mmHg at 25 °C (estimated) | [6] |

Table 2: Solubility and Stability

| Property | Description | Source(s) |

| Solubility in Water | Sparingly soluble to insoluble | [6] |

| Solubility in Organic Solvents | Readily soluble in ethanol, ether, acetone, methanol, and chloroform | [2][3] |

| Stability | Stable under normal temperatures and pressures | |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents and direct sunlight. Keep in a tightly sealed container. | [2][3] |

Table 3: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Identifier | Source(s) |

| ¹H NMR | Spectrum available | [8] |

| ¹³C NMR | Spectrum available | [9] |

| Mass Spectrometry (GC-MS) | Spectrum available | [10] |

| InChI | 1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |

| InChIKey | ZJVAWPKTWVFKHG-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)OC | [3] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[7]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of a propiophenone derivative and is analogous to the synthesis of this compound.

Materials and Reagents:

-

Anisole

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Crushed ice

-

Concentrated Hydrochloric Acid (HCl)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser with a gas outlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve propionyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

-

Anisole Addition: After the acyl chloride addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise from the dropping funnel, keeping the temperature at 0-5 °C.

-

Reaction Progression: Once the anisole addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously until the ice has melted.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.[11]

-

Purification: The crude this compound can be purified by recrystallization or vacuum distillation.

Experimental and Synthetic Workflows

The synthesis of this compound via Friedel-Crafts acylation follows a well-defined workflow. The diagram below illustrates the key stages of this process.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[7] Its primary applications include:

-

Pharmaceutical Synthesis: It is a building block for the production of various drugs, including beta-blockers and other cardiovascular medications.[7]

-

Fragrance and Flavoring Agents: It acts as a precursor in the synthesis of flavoring agents and fragrances for the cosmetic and food industries.[7]

-

Organic Synthesis: In a broader chemical research context, it is utilized as a reagent or starting material for the synthesis of novel organic compounds.[7]

Safety and Handling

This compound is considered an irritant and may pose moderate health risks upon inhalation, ingestion, or skin contact. It can cause irritation to the eyes, skin, and respiratory system.[12] Prolonged exposure may lead to sensitization or allergic reactions in susceptible individuals.

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Store in a cool, dry place in a tightly sealed container.[7]

In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with plenty of soap and water, and rinse eyes cautiously with water for several minutes.[12] If swallowed, seek medical attention.[12]

References

- 1. This compound | CAS#:121-97-1 | Chemsrc [chemsrc.com]

- 2. This compound | 121-97-1 | TCI AMERICA [tcichemicals.com]

- 3. Methoxypropiophenone | 121-97-1 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. para-methoxypropiophenone, 121-97-1 [thegoodscentscompany.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Methoxypropiophenone(121-97-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4'-Methoxypropiophenone: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methoxypropiophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and purity analysis, and visual representations of these processes to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as p-methoxypropiophenone, is an aromatic ketone characterized by a propiophenone (B1677668) backbone with a methoxy (B1213986) group substituted at the para position of the phenyl ring.[1] This structure contributes to its utility as a precursor in the synthesis of various pharmaceutical compounds and fragrances.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various sources for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 121-97-1 |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid |

| Melting Point | 27-29 °C |

| Boiling Point | 273-275 °C |

| Density | ~1.06 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are crucial for reproducible and reliable scientific outcomes. The following sections provide established protocols for these procedures.

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the industrial and laboratory synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1][3]

Materials and Reagents:

-

Anisole

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

1,2-Dichloroethane (B1671644) (solvent)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (2%)

-

Ice

-

Water

Procedure:

-

To a round-bottom flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 525 ml of 1,2-dichloroethane and 209 g of anhydrous aluminum chloride.[3]

-

Cool the resulting suspension to 0°C using an ice bath.[3]

-

Slowly add 127 g of propionyl chloride dropwise to the stirred suspension over 75 minutes, ensuring the temperature is maintained between 0-5°C.[3]

-

After the addition is complete, allow the reaction mixture to warm to approximately 18-20°C.[3]

-

Add 141.6 g of anisole dropwise over a period of 2 hours, maintaining the temperature at 20°C.[3]

-

Allow the reaction to proceed for 12 hours at room temperature.[3]

-

Quench the reaction by carefully pouring the mixture into a beaker containing 800 g of ice, 130 ml of water, and 130 ml of concentrated hydrochloric acid.[3]

-

Separate the organic layer and extract the aqueous layer twice with 250 ml portions of 1,2-dichloroethane.[3]

-

Combine the organic extracts and wash sequentially with three 200 ml portions of 2% sodium hydroxide solution and one 250 ml portion of water.[3]

-

Remove the solvent from the organic layer via vacuum evaporation.[3]

-

Purify the crude residue by vacuum distillation to yield pure this compound.[3]

Purity Analysis of this compound

Ensuring the purity of synthesized this compound is critical for its application in drug development and other sensitive areas. A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended.

1. High-Performance Liquid Chromatography (HPLC) [4]

-

Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid), starting at 50% acetonitrile and increasing to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in acetonitrile (1 mg/mL) and filter through a 0.45 µm syringe filter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) [4]

-

Instrumentation: GC system coupled with a mass spectrometer (electron ionization source).

-

Column: Non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Hold at 100°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Sample Preparation: Dissolve the sample in dichloromethane (B109758) (1 mg/mL).

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy [4]

-

Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., maleic anhydride).

-

Analysis: The purity is determined by comparing the integral of a specific resonance of this compound (e.g., the methoxy protons) to the integral of the internal standard.

Visualized Workflows and Pathways

To further clarify the experimental processes, the following diagrams illustrate the synthesis and analytical workflows for this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purity analysis of synthetic compounds.

References

An In-depth Technical Guide to the Solubility of 4'-Methoxypropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4'-Methoxypropiophenone

This compound (CAS 121-97-1) is an aromatic ketone that presents as a white to off-white crystalline solid at room temperature.[1] Its chemical structure, featuring a methoxy (B1213986) group on the phenyl ring, influences its physical and chemical properties, including its solubility.[1] It is widely utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Melting Point | 27-29 °C (lit.) | [5] |

| Boiling Point | 273-275 °C (lit.) | [5] |

| Density | 0.937 g/mL at 25 °C (lit.) | [5] |

Solubility Profile

Qualitative Solubility Summary:

Based on available chemical data, this compound exhibits the following solubility characteristics:

-

Organic Solvents: Readily soluble in common organic solvents.[1] This includes:

The principle of "like dissolves like" governs its solubility. The aromatic ketone structure with a polar carbonyl group and a relatively non-polar phenyl ring allows for favorable interactions with a range of organic solvents.

Quantitative Solubility Data:

As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a range of organic solvents is not extensively reported in publicly available literature. To facilitate research and development, the following sections provide detailed experimental protocols for determining this critical data.

Table for Experimental Data:

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound in various solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium shake-flask method, a widely accepted technique for determining the solubility of a solid in a solvent, followed by gravimetric analysis for quantification.

3.1. Equilibrium Shake-Flask Method

This method is used to create a saturated solution of this compound in the solvent of interest.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[6] This typically takes 24 to 72 hours.[6] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, the sample can be centrifuged.

-

Sample Collection: Carefully withdraw a sample of the clear, saturated supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step is critical to prevent the undissolved solid from being included in the subsequent analysis.

3.2. Gravimetric Analysis of the Saturated Solution

This method determines the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

-

Saturated solution of this compound

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the filtered saturated solution into the pre-weighed dish and record the total weight.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent. A vacuum oven can be used to expedite this process at a lower temperature.

-

Drying to a Constant Weight: Continue to heat the dish until all the solvent has evaporated and a constant weight of the dried this compound is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Calculation of Solubility:

-

Mass of dissolved this compound = (Mass of dish + dried solid) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dried solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

If the volume of the solution was used, the density of the solution would be needed for precise calculations.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is fundamental for its effective use in research and drug development. While quantitative data is sparse in existing literature, this guide provides the necessary qualitative background and detailed, actionable experimental protocols for researchers to determine these values in their laboratories. The provided workflow and data table template are intended to support the systematic generation and recording of solubility data for this compound in a variety of organic solvents, thereby aiding in process optimization, formulation development, and other critical research activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 121-97-1: this compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Methoxypropiophenone | 121-97-1 [chemicalbook.com]

- 6. quora.com [quora.com]

4'-Methoxypropiophenone: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 4'-Methoxypropiophenone (CAS No. 121-97-1). The information is intended for researchers, scientists, and drug development professionals who may handle this compound. This document outlines the physical and chemical properties, toxicological data, personal protective equipment (PPE) recommendations, first-aid measures, and emergency procedures. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented in a visual diagram.

Chemical and Physical Properties

This compound is an organic aromatic ketone that appears as a white to off-white crystalline solid or a colorless to pale yellow liquid.[1] It has a mild, slightly sweet, or fruity odor.[1] It is sparingly soluble in water but readily dissolves in organic solvents like ethanol (B145695) and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121-97-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₂ | [3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | White to off-white crystalline solid or colorless to pale yellow liquid | [1] |

| Melting Point | 27-29 °C (80.6-84.2 °F) | |

| Boiling Point | 273-275 °C (523.4-527 °F) @ 760 mmHg | |

| Flash Point | 61 °C (141.8 °F) | [2] |

| Density | 0.937 g/mL at 25 °C | |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether | [1] |

Toxicological Information

Exposure to this compound can pose moderate health risks. It is classified as harmful if swallowed or inhaled and can cause skin, eye, and respiratory irritation.[2]

Table 2: Acute Toxicity Data for this compound

| Hazard Classification | Category | GHS Hazard Statement | Reference |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [2] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

There is limited evidence regarding the long-term toxicity or carcinogenicity of this compound.[1] It is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

Safe Handling and Storage

3.1. Handling

-

Handle in a well-ventilated area.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Take precautionary measures against static discharges.[2]

3.2. Storage

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep containers tightly sealed.[5]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

-

Store locked up.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Purpose and Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Inspect gloves before use and change if contaminated. |

| Body Protection | Chemical-resistant laboratory coat. | To protect skin from accidental spills. |

| Respiratory Protection | Use a NIOSH-approved respirator if dust or aerosols are generated. | To prevent inhalation of harmful vapors or dust. |

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |

Fire-Fighting Measures

This compound is a combustible liquid.[2]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

-

Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Remove all sources of ignition. Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4).[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.[2]

Experimental Protocols

The safety and handling procedures outlined in this guide are based on standard protocols for handling hazardous chemicals. Specific experimental use of this compound should be conducted under a detailed, risk-assessed protocol specific to the planned procedure.

Visual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

References

4'-Methoxypropiophenone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxypropiophenone is a key aromatic ketone that serves as a versatile and crucial building block in the landscape of organic synthesis. Its chemical structure, featuring a methoxy-substituted phenyl ring attached to a propanone moiety, provides a reactive scaffold for the construction of a diverse array of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in the preparation of valuable downstream products. Particular emphasis is placed on its role as a precursor in the synthesis of pharmaceuticals, including beta-blockers and Selective Estrogen Receptor Modulators (SERMs) like Raloxifene analogs, as well as other classes of compounds such as synthetic cathinones. This document is intended to be a comprehensive resource for researchers and professionals in organic chemistry and drug development, offering both foundational knowledge and practical methodologies.

Introduction

This compound, also known as p-methoxypropiophenone, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] It typically appears as a white to off-white crystalline solid or a clear, colorless to amber liquid, possessing a mild, slightly sweet, or fruity odor.[1] Its utility in organic synthesis stems from the reactivity of both its ketone functional group and the electron-rich aromatic ring. The methoxy (B1213986) group at the para position directs electrophilic substitution and influences the electronic properties of the molecule, making it a strategic starting material for various transformations.[1]

This guide will systematically explore the properties, synthesis, and synthetic applications of this compound, providing detailed experimental procedures and quantitative data to facilitate its use in a laboratory setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key data for this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 121-97-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid or clear colorless to amber liquid | [1] |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 273-275 °C | [2] |

| Density | 0.937 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5465 | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform, and ethyl acetate. | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of organic compounds. The following tables provide key spectroscopic data for this compound.

Table 2.2.1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.92 | d | 2H | Aromatic (ortho to C=O) |

| 6.91 | d | 2H | Aromatic (ortho to -OCH₃) |

| 3.83 | s | 3H | -OCH₃ |

| 2.92 | q | 2H | -CH₂- |

| 1.20 | t | 3H | -CH₃ |

Source: ChemicalBook[3]

Table 2.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 199.5 | C=O |

| 163.3 | Aromatic C-OCH₃ |

| 130.5 | Aromatic C-H (ortho to C=O) |

| 130.2 | Aromatic C-C=O |

| 113.6 | Aromatic C-H (ortho to -OCH₃) |

| 55.4 | -OCH₃ |

| 31.2 | -CH₂- |

| 8.4 | -CH₃ |

Note: Specific peak assignments can vary slightly based on the solvent and instrument frequency. Data compiled from various sources.[4][5]

Table 2.2.3: Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1675 | Strong | C=O stretch (aryl ketone) |

| ~1600, 1575, 1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Strong | C-O stretch |

| ~840 | Strong | C-H bend (p-disubstituted benzene) |

Note: IR peak positions are approximate. Data compiled from various sources.[6][7]

Table 2.2.4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 135 | High | [M - C₂H₅]⁺ |

| 107 | Moderate | [M - C₂H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization method.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542).[9] This electrophilic aromatic substitution reaction involves the reaction of anisole with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][9]

Friedel-Crafts Acylation Workflow

Caption: Friedel-Crafts acylation of anisole.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and propionyl chloride.

Materials and Reagents:

-

Anisole (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

1,2-Dichloroethane (B1671644) (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

2% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Ice

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a stirrer, thermometer, condenser, and dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with the necessary apparatus, add 1,2-dichloroethane and anhydrous aluminum chloride (209 g). Cool the mixture to 0°C using an ice bath.[3]

-

Addition of Propionyl Chloride: Slowly add propionyl chloride (127 g) dropwise to the stirred suspension over 75 minutes, maintaining the temperature between 0-5°C.[3]

-

Addition of Anisole: After the addition of propionyl chloride is complete, allow the temperature to rise to 18°C. Then, add anisole (141.6 g) dropwise over 2 hours, maintaining the temperature at 20°C.[3]

-

Reaction: Allow the reaction mixture to stand for 12 hours at room temperature.[3]

-

Work-up: Pour the reaction mixture into a beaker containing a mixture of ice (800 g), water (130 ml), and concentrated hydrochloric acid (130 ml).[3]

-

Extraction: Transfer the mixture to a separatory funnel and separate the aqueous phase. Extract the aqueous phase twice with 1,2-dichloroethane (250 ml portions).[3]

-

Washing: Combine the organic phases and wash with three 200 ml portions of 2% sodium hydroxide solution, followed by one 250 ml portion of water.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: Distill the residue under vacuum to obtain pure this compound.[3]

Expected Yield: 66.4%[3] Physical Properties of Product: B.p. = 90°C/0.4 mmHg; m.p. = 26°C[3]

Applications of this compound in Organic Synthesis

This compound is a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical industry. Its ketone functionality allows for reactions such as reduction, α-halogenation, and condensation, while the aromatic ring can undergo further electrophilic substitution.

Synthesis of Pharmaceutical Intermediates

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).

-

Beta-Blockers and Cardiovascular Drugs: The propiophenone (B1677668) core is a common structural motif in several cardiovascular drugs. Modifications at the α-position and reduction of the ketone are common strategies to build the necessary pharmacophores.[1]

-

Selective Estrogen Receptor Modulators (SERMs): Propiophenone derivatives are critical intermediates in the synthesis of SERMs like Raloxifene. The methoxy group can influence the metabolic stability and electronic properties of the final drug molecule.[10]

Synthesis of Anethole

This compound can be converted to anethole, a widely used fragrance and flavoring agent, through a cascade of Meerwein–Pondorf–Verley (MPV) reduction and dehydration reactions.[8]

Reaction Workflow:

Caption: Synthesis of trans-Anethole from this compound.

Synthesis of Cathinone (B1664624) Analogs

This compound is a known precursor for the synthesis of substituted cathinones, a class of compounds with stimulant properties. A common synthetic route involves α-bromination of the ketone followed by reaction with an amine.

4.3.1. Experimental Protocol: Synthesis of 2-Ethylamino-1-(4-methoxyphenyl)propan-1-one (A Cathinone Analog)

This two-step protocol outlines a representative synthesis of a cathinone analog starting from this compound.

Step 1: α-Bromination of this compound

Materials and Reagents:

-

This compound

-

Bromine

-

Glacial acetic acid

Procedure:

-

Dissolve this compound in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture until the red-brown color of bromine disappears.

-

Pour the reaction mixture into ice water to precipitate the α-bromo-4'-methoxypropiophenone.

-

Filter the solid, wash with water, and dry. The product can be purified by recrystallization from ethanol.

Step 2: Reaction with Ethylamine (B1201723)

Materials and Reagents:

-

α-Bromo-4'-methoxypropiophenone

-

Ethylamine (aqueous solution or gas)

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

A base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Dissolve α-bromo-4'-methoxypropiophenone in the chosen solvent.

-

Add the base to the solution.

-

Slowly add the ethylamine solution or bubble ethylamine gas through the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Expected Yields: Yields for these types of reactions can vary significantly based on the specific conditions and substrates used, but are typically in the range of 50-80% for each step.

Other Reactions

-

Mannich Reaction: The α-protons of the ketone are acidic enough to participate in the Mannich reaction, a three-component condensation with an aldehyde (like formaldehyde) and a primary or secondary amine, to form β-amino ketones known as Mannich bases. These are versatile intermediates for the synthesis of various nitrogen-containing compounds.[11]

-

Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl ketones, such as this compound, to the corresponding thioamide by reacting it with sulfur and an amine (e.g., morpholine). The thioamide can then be hydrolyzed to the corresponding carboxylic acid or amide with the carbonyl group at the terminal position of the alkyl chain.[12][13]

-

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-methoxyphenyl)propan-1-ol, using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[8][14] This alcohol is also a useful synthetic intermediate.

Signaling Pathway Modulation by Downstream Products: The Case of Raloxifene

As previously mentioned, this compound is a precursor to SERMs like Raloxifene. Raloxifene exerts its therapeutic effects by modulating the estrogen receptor (ER) signaling pathway in a tissue-specific manner.[10][15]

Estrogen Receptor Signaling Pathway and Raloxifene's Mechanism of Action:

Estrogen (E2) normally binds to estrogen receptors (ERα or ERβ) in the cell nucleus. This binding causes a conformational change in the receptor, leading to its dimerization and interaction with coactivators. The receptor-coactivator complex then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of target genes that can promote cell proliferation in tissues like the breast and uterus.[5][16]

Raloxifene also binds to the estrogen receptor. However, the conformational change it induces is different from that caused by estrogen. In tissues like the breast and uterus, the Raloxifene-ER complex preferentially binds to corepressors instead of coactivators. This Raloxifene-ER-corepressor complex can still bind to EREs, but it blocks gene transcription, thus acting as an ER antagonist.[9][10]

Conversely, in bone tissue, the Raloxifene-ER complex appears to recruit coactivators, mimicking the effect of estrogen and promoting gene transcription that leads to a decrease in bone resorption. This makes Raloxifene an ER agonist in bone.[6][15]

Caption: Raloxifene's modulation of the Estrogen Receptor signaling pathway.

Conclusion

This compound is a commercially available and synthetically accessible compound that holds a significant position as a versatile building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of valuable compounds, from fragrances and flavorings to complex pharmaceutical agents. This guide has provided a comprehensive overview of its properties, detailed a reliable synthetic protocol, and explored its diverse applications. The ability to readily undergo transformations at both the ketone functional group and the aromatic ring makes this compound a valuable tool in the arsenal (B13267) of synthetic chemists in both academic and industrial settings. A thorough understanding of its reactivity and handling, as outlined in this document, will continue to facilitate the development of novel molecules and more efficient synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 11. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. synarchive.com [synarchive.com]

- 14. 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of 4'-Methoxypropiophenone: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxypropiophenone, a seemingly unassuming aromatic ketone, holds a significant position in the landscape of organic synthesis and pharmaceutical development. Its discovery, rooted in the foundational principles of electrophilic aromatic substitution, has paved the way for its use as a versatile intermediate in the production of a wide array of commercially important compounds. This technical guide provides a comprehensive overview of the history, synthesis, properties, and applications of this compound, with a particular focus on its role as a precursor to biologically active molecules.

Discovery and Historical Context

While a singular "discovery" of this compound is not attributed to a specific individual, its synthesis became feasible with the advent of the Friedel-Crafts reactions in 1877.[1][2] The ability to acylate aromatic rings using acyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride, laid the groundwork for the preparation of a vast number of substituted aromatic ketones. It is within this context of burgeoning synthetic organic chemistry in the early 20th century that this compound was first synthesized and characterized.[3] Early investigations into the reactions of anisole (B1667542) and the broader class of aromatic ketones likely led to its initial preparation.

The primary historical and ongoing significance of this compound lies in its utility as a building block. Its bifunctional nature, possessing both a reactive ketone group and an activated aromatic ring, makes it an ideal starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries.[3]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a mild, slightly sweet or fruity odor.[3] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol, acetone, and ether.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [4] |

| CAS Number | 121-97-1 | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 27-29 °C | |

| Boiling Point | 273-275 °C | |

| Density | ~1.06 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether | [3] |

Experimental Protocols for Synthesis

The two most common and historically significant methods for the synthesis of this compound are Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation of Anisole

This is the most traditional and widely used method for the industrial production of this compound. The reaction involves the electrophilic acylation of anisole with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride.

Reaction:

Anisole + Propionyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Experimental Protocol:

-

Materials:

-

Anisole

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or distillation.

-

Workflow Diagram:

Grignard Reaction

An alternative synthetic route involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 4-methoxybenzonitrile (B7767037).

Reaction:

4-Methoxybenzonitrile + Ethylmagnesium Bromide --> Intermediate --(H₃O⁺)--> this compound

Detailed Experimental Protocol:

-

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

4-Methoxybenzonitrile

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

Prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

-

To the freshly prepared Grignard reagent, add a solution of 4-methoxybenzonitrile in the same anhydrous solvent dropwise at a controlled temperature (e.g., 0°C).

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography.

-

Workflow Diagram:

Applications as a Synthetic Intermediate

The primary value of this compound lies in its role as a versatile precursor for a range of valuable compounds.

Precursor to Anethole (B165797)

This compound is a key intermediate in the synthesis of anethole, a widely used fragrance and flavoring agent with a characteristic anise or licorice scent. The synthesis typically involves the reduction of the ketone to an alcohol, followed by dehydration.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure is incorporated into drugs spanning several therapeutic classes, including:

-

Beta-blockers and Cardiovascular Drugs: The propiophenone (B1677668) moiety can be elaborated to form the side chains characteristic of many beta-blocker medications.[3]

-

Analgesics: For example, 3-methoxypropiophenone, an isomer of this compound, is a key intermediate in the synthesis of the opioid analgesic tapentadol (B1681240).[5][6][7][8][9]

Biological Activity and Signaling Pathways of a Key Derivative: Anethole

While this compound itself is not known to have significant direct biological activity or to modulate specific signaling pathways, its primary derivative, anethole , exhibits a range of pharmacological effects. Understanding the biological profile of anethole provides crucial context for the importance of its precursor, this compound.

Anethole has been shown to possess anti-inflammatory, antimicrobial, and neuroprotective properties.[10][11] Its biological activities are mediated through the modulation of several key cellular signaling pathways.

Signaling Pathways Modulated by Anethole:

-

Anti-inflammatory Effects: Anethole has been demonstrated to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][12] This pathway is a central regulator of inflammation, and its inhibition by anethole leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α (Tumor Necrosis Factor-alpha) and IL-1β (Interleukin-1 beta) .[12][13]

-

Anticancer Activity: In the context of oral cancer, anethole has been shown to induce apoptosis (programmed cell death) and autophagy , while also decreasing the levels of reactive oxygen species (ROS).[14]

-

Neuroprotective Effects: Anethole exhibits neuroprotective properties by modulating various neurotransmitter systems, including the GABAergic and monoaminergic pathways .[11]

Conclusion

From its origins in the early days of modern organic synthesis to its current role as a vital industrial intermediate, this compound exemplifies the enduring importance of fundamental chemical building blocks. While it may not possess direct biological activity, its significance is underscored by the valuable properties of the compounds derived from it, most notably the fragrance and pharmacologically active molecule, anethole. The straightforward and scalable synthetic routes to this compound ensure its continued relevance in the pharmaceutical, fragrance, and broader chemical industries. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and applications of this key intermediate provides a valuable foundation for the development of new and innovative molecules.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 6. WO2012146978A2 - A novel process for the preparation of tapentadol or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 7. CN106278915A - A kind of method preparing tapentadol hydrochloride intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN104355981A - Preparation method of tapentadol intermediate methoxypropiophenone - Google Patents [patents.google.com]

- 10. Anethole and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comprehensive review of the neurological effects of anethole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Anethole, a Medicinal Plant Compound, Decreases the Production of Pro-Inflammatory TNF-α and IL-1β in a Rat Model of LPS-Induced Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Methoxyphenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural occurrence of methoxyphenone (B1676418) derivatives, a diverse class of phenolic compounds. It covers their biosynthesis, distribution in nature, and the experimental protocols for their isolation and analysis. This guide is intended to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Methoxyphenone Derivatives

Methoxyphenone derivatives are characterized by a ketone functional group attached to a methoxy-substituted aromatic ring. This structural motif is found in various classes of naturally occurring compounds, including acetophenones, benzophenones, and more complex molecules like methoxyflavones. These compounds are synthesized by a wide range of organisms, from plants and fungi to bacteria, and play significant roles in defense mechanisms, signaling, and ecological interactions[1][2][3]. Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, make them promising candidates for pharmaceutical research and development[3][4][5].

This guide will explore the primary biosynthetic routes, summarize key quantitative data on their occurrence and bioactivity, and detail the methodologies used for their study.

Biosynthesis of Methoxyphenone Derivatives

The biosynthesis of these compounds primarily originates from the shikimate and phenylpropanoid pathways, which are central to secondary metabolism in plants.

2.1. Acetophenone (B1666503) Biosynthesis via the Shikimate Pathway

The formation of acetophenone derivatives begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. This precursor is then channeled into the phenylpropanoid pathway, where Phenylalanine Ammonia-Lyase (PAL) converts it to trans-cinnamic acid. A subsequent β-oxidative chain-shortening process, analogous to fatty acid degradation, shortens the three-carbon side chain of cinnamic acid by two carbons to yield the acetophenone scaffold[2].

2.2. Eugenol (B1671780) Biosynthesis from Tyrosine

Eugenol (4-allyl-2-methoxyphenol), a prominent methoxyphenol derivative, is synthesized from the amino acid L-tyrosine. The pathway involves a series of enzymatic steps including hydroxylation, methylation, and reduction to produce coniferyl alcohol, a key intermediate. The final step is the conversion of coniferyl acetate (B1210297) to eugenol by the enzyme eugenol synthase[6].

Natural Sources and Quantitative Data

Methoxyphenone derivatives are widespread in nature. Methoxyphenols like guaiacol (B22219) and syringol are common environmental contaminants resulting from the microbial degradation of lignin (B12514952) and the combustion of biomass[1]. More complex derivatives are found in various plant families. For example, acetophenones are found in over 24 plant families, including Rutaceae and Asteraceae[2][3].

Table 1: Occurrence of Selected Methoxyphenone Derivatives in Nature

| Compound Class | Specific Compound(s) | Natural Source(s) | Typical Concentration / Yield | Reference(s) |

| Methoxyphenols | Guaiacol, Syringol | Environmental (wood degradation) | 0.0011 to 1.300 µg/L (in river water) | [1] |

| Eugenol | Clove buds (Syzygium aromaticum) | 80-90% of essential oil | [6] | |

| 4-Methoxyphenol | Anise, Sweet Marjoram | Not specified | [7] | |

| Methoxy-acetophenones | Knepachycarpanones A & B | Knema pachycarpa stems | Not specified | [8] |

| Methoxy-benzophenones | 4',6-dihydroxy,4-methoxybenzophenone-2-O-β-D-gentiobioside | Phaleria macrocarpa leaves | Not specified | [9] |

| Methoxyflavones | 5,7,4'-trimethoxyflavone, etc. | Kaempferia parviflora rhizomes | 31.10 mg/g of crude extract | [10] |

The biological activities of these compounds are often evaluated by their half-maximal inhibitory concentration (IC₅₀).

Table 2: Bioactivity of Selected Naturally Occurring Methoxyphenone Derivatives

| Compound | Biological Activity | Assay System | IC₅₀ Value | Reference(s) |

| Knepachycarpanone A | Cytotoxicity | Hela cancer cell line | 26.92 ± 1.46 µM | [8] |

| Knepachycarpanone B | Cytotoxicity | Hela cancer cell line | 30.20 ± 1.97 µM | [8] |

| 5,3'-dihydroxy-3,7,4'-trimethoxyflavone | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 2.9 µM | [10][11] |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 3.5 µM | [10][11] |

| 5,7,3',4'-tetramethoxyflavone | Melanogenesis Inhibition | B16 melanoma 4A5 cells | 8.6 µM | [10][11] |

Experimental Protocols

The study of naturally occurring methoxyphenone derivatives involves a multi-step process from extraction to structural elucidation and quantification.

4.1. General Extraction and Isolation Protocol

This protocol is a generalized procedure based on common practices in natural product chemistry[12][13][14].

-

Sample Preparation : Plant material is collected, botanically identified, and dried (e.g., in a hot room at 42°C or freeze-dried) to prevent enzymatic degradation. The dried material is then milled into a fine powder to increase the surface area for extraction[13].

-

Extraction : The powdered material is extracted with a suitable solvent or series of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol). Methods can range from simple maceration (soaking at room temperature for several days) to continuous extraction using a Soxhlet apparatus[13][14].

-

Concentration : The resulting extract is filtered to remove solid plant material, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation and Purification : The crude extract is subjected to chromatographic techniques to separate its components.

-

Column Chromatography : A common first step involves passing the extract through a column packed with a stationary phase like silica gel or Sephadex LH-20. The components are eluted with a solvent gradient, and fractions are collected[13].

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) : Fractions showing promising activity or purity are further purified using preparative TLC or HPLC to isolate individual compounds[12][14].

-

4.2. Characterization and Identification

The structure of isolated pure compounds is determined using a combination of spectroscopic techniques[14][15].

-

Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern of the compound, offering clues about its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

UV-Visible Spectroscopy : Used to observe electronic transitions, which is particularly useful for compounds with conjugated systems[15].

4.3. Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of a specific compound in an extract[10][11].

-

Standard Preparation : A calibration curve is generated by preparing stock solutions of the pure target compound at known concentrations.

-

Sample Preparation : The plant extract is dissolved in a suitable solvent, filtered through a membrane filter (e.g., 0.45 µm), and diluted to a concentration within the range of the calibration curve.

-

HPLC Analysis :

-

Column : A reversed-phase column (e.g., ODS, C18) is typically used.

-

Mobile Phase : A gradient or isocratic mixture of solvents, such as methanol (B129727) and acidified water (e.g., with 0.1% acetic acid), is employed to separate the components[10][11].

-

Detection : A detector (e.g., UV-Vis or Photodiode Array) is used to detect the compounds as they elute from the column.

-

-

Quantification : The compound is identified by its retention time compared to the standard. The peak area from the sample's chromatogram is used to calculate its concentration based on the standard calibration curve[2].

Conclusion